molecular formula C18H12N2O2 B2978736 2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1141931-60-3

2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B2978736
CAS No.: 1141931-60-3
M. Wt: 288.306
InChI Key: WXIPFSQLKFPXOE-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of naphthalene derivatives with appropriate benzodiazole precursors under controlled conditions. For instance, the reaction may involve the use of catalysts such as indium trichloride or phosphorus pentoxide, and solvents like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit the function of certain proteins involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-2-yl)-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its unique structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

2-naphthalen-2-yl-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(22)14-7-8-15-16(10-14)20-17(19-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIPFSQLKFPXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(N3)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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